molecular formula C19H21N3O2 B5123936 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide

Katalognummer: B5123936
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: NUIBAOKJKNNGEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is a nicotinamide derivative featuring a 3-substituted phenyl group modified with a 4-methylpiperidinyl carbonyl moiety. The 4-methylpiperidine group may enhance lipophilicity and blood-brain barrier penetration, while the nicotinamide core provides a scaffold for hydrogen bonding and π-stacking interactions critical for target binding .

Eigenschaften

IUPAC Name

N-[3-(4-methylpiperidine-1-carbonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-7-10-22(11-8-14)19(24)15-4-2-6-17(12-15)21-18(23)16-5-3-9-20-13-16/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIBAOKJKNNGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the acylation of 4-methylpiperidine with a suitable acyl chloride to form the intermediate. This intermediate is then coupled with 3-aminophenyl nicotinamide under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route is an important consideration for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Piperidinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide involves its interaction with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, modulating their activity. The nicotinamide moiety could play a role in inhibiting certain enzymes involved in inflammatory pathways. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may have multiple sites of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Piperidine/Piperazine-Containing Derivatives

  • N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide ():
    This lidocaine analog shares the 4-methylpiperidine group but replaces the nicotinamide core with an acetamide-linked dichlorophenyl group. It exhibits local anesthetic and antiarrhythmic properties, highlighting the role of the piperidine moiety in modulating ion channel interactions. However, its therapeutic scope differs from nicotinamide-based kinase inhibitors .

  • Pyrimido[4,5-d][1,3]oxazin-2-one derivative (Compound 2) ():
    While this BTK inhibitor incorporates a 4-methylpiperazine (vs. piperidine) group, its IC₅₀ of 7 nM against BTK underscores the importance of heterocyclic amines in enhancing potency. The compound also demonstrates superior kinase selectivity over 35 off-target kinases compared to ibrutinib, suggesting that subtle changes in substituents (e.g., piperazine vs. piperidine) can refine selectivity .

Nicotinamide Derivatives with Varied Substituents

  • Fluorophenyl-Pyrrole Nicotinamides (Compounds 40, 41) ():
    These derivatives feature fluorophenyl and pyrrole groups attached via a sulfur linker. Despite structural dissimilarities, their synthesis via EEDQ-mediated coupling mirrors methods used for nicotinamide derivatives. Compound 41 exhibits 91.8% HPLC purity, emphasizing the impact of substituent position on synthetic efficiency .

  • Calpain Inhibitors A-933548 and A-953227 ():
    These nicotinamides incorporate pyrazole and fluorophenyl groups, achieving >100-fold selectivity for calpain over cathepsins. Their favorable microsomal stability and efficacy in Alzheimer’s disease models highlight the role of electron-withdrawing groups (e.g., fluorine) in metabolic resistance .

  • VEGFR-2-Targeting Hydrazine-Carbonyl Derivatives (): Compounds 6–8 feature hydrazine-carbonyl substitutions on the phenyl ring, enabling VEGFR-2 inhibition. Compared to the target compound’s 4-methylpiperidinyl group, these derivatives prioritize hydrogen-bonding interactions for immunomodulatory effects .
  • TPIN (N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide) ():
    Though an isonicotinamide, TPIN downregulates F-actin and paxillin in prostate cancer cells via apoptosis induction and Akt-mTOR pathway modulation. Its tetrazole group contrasts with the target compound’s piperidinyl carbonyl, suggesting divergent mechanisms despite shared antiproliferative outcomes .

Data Table: Key Comparative Metrics

Compound Name Core Structure Key Substituent Biological Target IC₅₀/EC₅₀ Selectivity/Stability Reference
N-{3-[(4-Methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide Nicotinamide 4-Methylpiperidinyl carbonyl Kinases/Proteases N/A Hypothesized BBB permeability N/A
Compound 2 () Pyrimido-oxazinone 4-Methylpiperazine BTK 7 nM >35 kinases vs. ibrutinib
A-953227 () Nicotinamide 4-Fluorophenyl-pyrazole Calpain N/A >100x selectivity vs. cathepsins, stable microsomes
TPIN () Isonicotinamide 3-Tetrazolylphenyl Akt-mTOR/F-actin N/A Apoptosis induction in PC3 cells

Biologische Aktivität

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide features a piperidine ring , a phenyl group , and a nicotinamide moiety . The structural complexity suggests diverse biological activities, particularly in the context of receptor interactions and enzyme inhibition.

The mechanism of action of this compound is believed to involve:

  • Interaction with Neurotransmitter Receptors : The piperidine ring may modulate the activity of various neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : The nicotinamide component could inhibit enzymes involved in inflammatory processes, suggesting anti-inflammatory properties.

Pharmacological Properties

Research indicates that N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide may exhibit several pharmacological effects:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation through its inhibitory action on specific enzymes involved in inflammatory pathways.
  • Analgesic Properties : The interaction with pain receptors may confer analgesic effects, although detailed studies are required to confirm this activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study published in Oxidative Medicine and Cellular Longevity highlighted the antioxidant properties of similar nicotinamide derivatives, suggesting that N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide may also possess antioxidant capabilities .
  • Another investigation focused on the compound's potential as a ligand for receptor binding studies, indicating its relevance in drug design for neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide, a comparison with related compounds is essential:

Compound NameStructureBiological Activity
NicotinamideNicotinamideKnown for its role in cellular metabolism and potential neuroprotective effects.
PiperinePiperineExhibits anti-inflammatory and antioxidant properties.
NADNADEssential for cellular energy metabolism; potential neuroprotective roles.

Synthesis and Preparation Methods

The synthesis of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide typically involves:

  • Acylation Reaction : Acylating 4-methylpiperidine with a suitable acyl chloride.
  • Coupling Reaction : The resulting intermediate is then coupled with 3-aminophenyl nicotinamide under specific conditions.

These synthetic routes often utilize solvents like dichloromethane or tetrahydrofuran, along with catalysts such as triethylamine or pyridine to facilitate reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.